REACTION_CXSMILES
|
C(S([N:6]1[CH2:11][CH2:10][CH:9](C2C3C(=C(C(N)=O)C=C(C4SC(CNCC(C)CC)=CC=4)C=3)NC=2)[CH2:8][CH2:7]1)(=O)=O)C.[CH:36]([C:38]1[S:42][C:41]([B:43]([OH:45])[OH:44])=[CH:40][CH:39]=1)=O.C(N)CCCC.[BH3-]C#N.[Na+]>>[CH2:7]([NH:6][CH2:36][C:38]1[S:42][C:41]([B:43]([OH:45])[OH:44])=[CH:40][CH:39]=1)[CH2:8][CH2:9][CH2:10][CH3:11] |f:3.4|
|
Name
|
3-[1-(ethylsulfonyl)-4-piperidinyl]-5-(5-{[(2-methylbutyl)amino]methyl}-2-thienyl)-1H-indole-7-carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)S(=O)(=O)N1CCC(CC1)C1=CNC2=C(C=C(C=C12)C=1SC(=CC1)CNCC(CC)C)C(=O)N
|
Name
|
|
Quantity
|
50 mg
|
Type
|
reactant
|
Smiles
|
C(=O)C1=CC=C(S1)B(O)O
|
Name
|
|
Quantity
|
29 mg
|
Type
|
reactant
|
Smiles
|
C(CCCC)N
|
Name
|
|
Quantity
|
40 mg
|
Type
|
reactant
|
Smiles
|
[BH3-]C#N.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
were reacted
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCC)NCC1=CC=C(S1)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 45 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |